

physical and chemical properties of 2,6-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-9H-carbazole

Cat. No.: B15224190

[Get Quote](#)

An In-depth Technical Guide to 2,6-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-Dimethyl-9H-carbazole**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its structural and physicochemical characteristics, provides a representative synthetic protocol, and explores the biological context of carbazole derivatives.

Chemical and Physical Properties

2,6-Dimethyl-9H-carbazole, also known as 3,6-Dimethyl-9H-carbazole, is a solid aromatic amine. Due to the numbering convention of the carbazole ring, the 2,6- and 3,6-isomers are identical. The presence of methyl groups on the carbazole core enhances its electron-donating properties, making it a valuable building block in the development of organic semiconductors and a scaffold for pharmacologically active molecules.[\[1\]](#)

Structural and Physicochemical Data

A summary of the key physical and chemical properties of **2,6-Dimethyl-9H-carbazole** is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₃ N	[2]
Molecular Weight	195.26 g/mol	[2]
CAS Number	78787-80-1 (for 2,6-Dimethyl-9H-carbazole)5599-50-8 (for 3,6-Dimethyl-9H-carbazole)	
Melting Point	215-217 °C	[3]
Boiling Point (Predicted)	383.0 ± 11.0 °C	[3]
pKa (Predicted)	17.55 ± 0.30	[3]
Appearance	White to orange to green powder to crystal	[3]

Spectroscopic Data

While specific experimental spectra for **2,6-Dimethyl-9H-carbazole** are not readily available in public databases, a mass spectrum is accessible and data for the parent carbazole molecule and similar derivatives provide a reference for expected spectral features.

- Mass Spectrometry: The NIST database contains an electron ionization (EI) mass spectrum for **2,6-Dimethyl-9H-carbazole**.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The expected ¹H and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons of the carbazole core, as well as the methyl group protons and carbons. The symmetry of the 2,6-dimethyl substitution pattern would simplify the spectra compared to asymmetrically substituted carbazoles.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic rings and methyl groups, and C=C stretching of the aromatic rings.

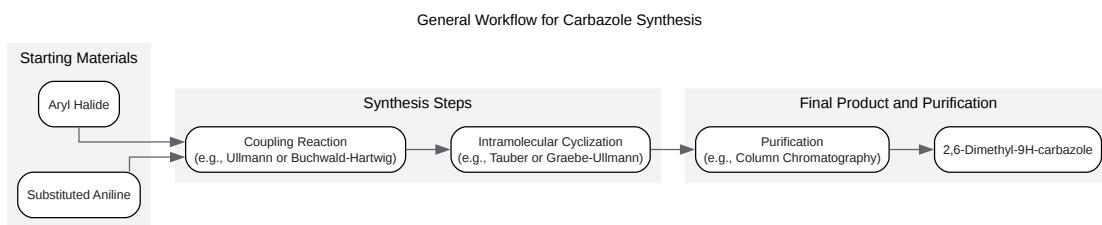
Experimental Protocols: Synthesis of 2,6-Dimethyl-9H-carbazole

Several synthetic routes are available for the preparation of carbazole derivatives, including the Graebe-Ullmann synthesis and the Buchwald-Hartwig amination.^{[3][4][5][6]} A specific method for the synthesis of 3,6-dimethyl-9H-carbazole has been described in the patent literature, which serves as the basis for the following representative protocol.^[7]

Representative Synthetic Protocol

This protocol is based on a multi-step synthesis starting from 2-bromo-4-methylaniline or 2-iodo-4-methylaniline, proceeding through an Ullmann coupling reaction to form a biphenyl intermediate, followed by a Tauber carbazole synthesis.^[7]

Step 1: Synthesis of 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diamine


This step typically involves an Ullmann coupling of an appropriately substituted aniline derivative.

Step 2: Cyclization to 3,6-Dimethyl-9H-carbazole^[7]

- To 0.13 g of 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diamine in 8 mL of diethylene glycol, add 1 mL of concentrated phosphoric acid.
- Fit the reaction vessel with a reflux condenser and stir the mixture at 200 °C for 24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- In an ice bath, slowly add a solution of 0.5 g of NaOH in 10 mL of water.
- Extract the product with dichloromethane (2 x 10 mL).
- Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (5:10) eluent.

- After final vacuum drying, the desired product, 3,6-dimethyl-9H-carbazole, is obtained as a golden solid (yield: 85%).[7]

Below is a workflow diagram illustrating the key steps in a typical carbazole synthesis.

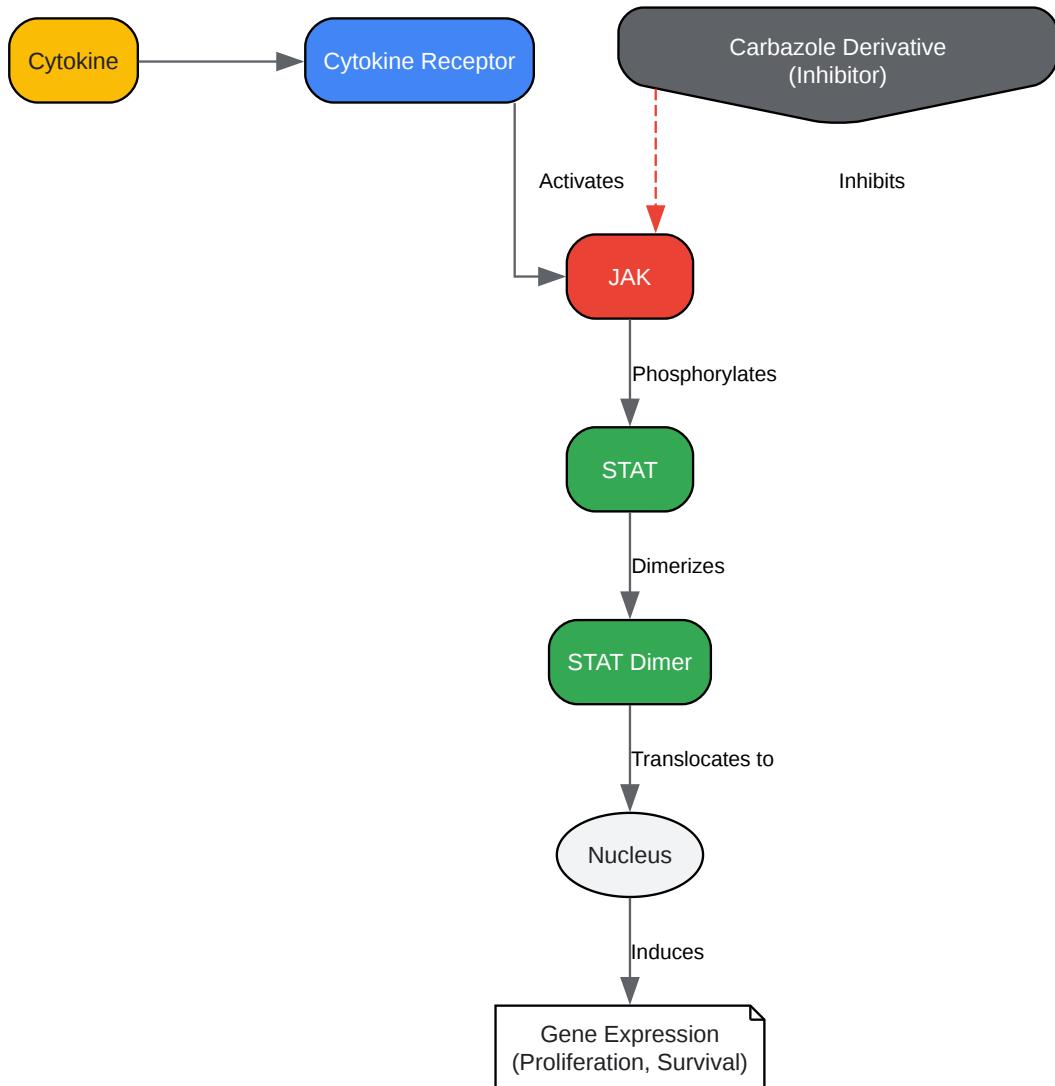
[Click to download full resolution via product page](#)

General Workflow for Carbazole Synthesis

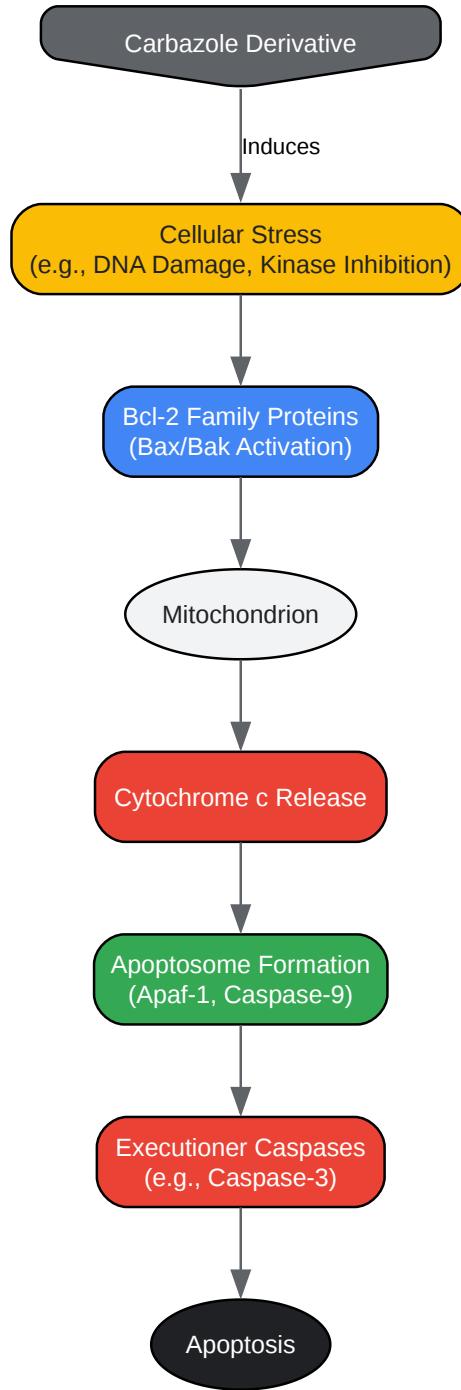
Biological Activity and Signaling Pathways of Carbazole Derivatives

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8][9] Many of these effects are attributed to the ability of the carbazole scaffold to intercalate into DNA and modulate the activity of key cellular enzymes and signaling pathways.[10]

Mechanism of Action in Cancer


Several carbazole derivatives have demonstrated potent anticancer activity by targeting topoisomerases, enzymes crucial for DNA replication and repair.[10] By inhibiting these

enzymes, carbazole compounds can induce DNA damage and trigger programmed cell death, or apoptosis, in cancer cells.


Furthermore, carbazole derivatives have been shown to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.^{[8][11]} Dysregulation of the JAK/STAT pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival.

The diagram below illustrates a simplified representation of the JAK/STAT signaling pathway, a common target for various kinase inhibitors, including some carbazole derivatives.

Simplified JAK/STAT Signaling Pathway

Simplified Intrinsic Apoptosis Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iris.unisa.it [iris.unisa.it]
- 11. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,6-Dimethyl-9H-carbazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15224190#physical-and-chemical-properties-of-2-6-dimethyl-9h-carbazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com